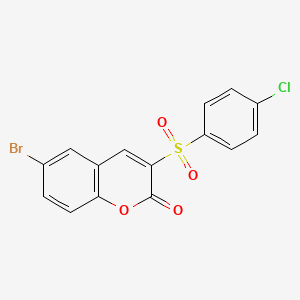

6-bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

Description

6-Bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a halogenated coumarin derivative featuring a bromine substituent at the 6-position and a 4-chlorobenzenesulfonyl group at the 3-position. Coumarins are recognized for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name |

6-bromo-3-(4-chlorophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKVNVEHXUFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Sulfonylation: The sulfonyl group is introduced by reacting the brominated chromenone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Cyclization: The final step involves the cyclization of the intermediate to form the desired chromenone structure. This can be achieved using various cyclization agents and conditions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenones, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one has been investigated for its antitumor properties. Research indicates that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results against liver carcinoma cell lines (HEPG2) with IC50 values indicating effective antiproliferative activity .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Related chromenone derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups enhances the antimicrobial potency, suggesting that this compound may exhibit similar activities due to its structural features .

Synthesis of Heterocycles

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds. It can be reacted with different amines or heterocycles to create derivatives with potential pharmacological applications .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of synthesized derivatives from this compound against HEPG2 liver carcinoma cells. The results indicated that several synthesized compounds exhibited significant cytotoxicity, with IC50 values ranging from 2.70 µM to 4.90 µM, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of chromenone derivatives including the compound . The results showed that certain derivatives displayed substantial inhibition against pathogenic bacteria, supporting the hypothesis that modifications to the chromenone structure can enhance biological activity .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of dyes and pigments due to its unique chromophoric properties. Its sulfonyl group enhances solubility and stability in various solvents, making it suitable for industrial formulations.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets and pathways, such as enzymes, receptors, and signaling pathways. For example, it may inhibit specific enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the coumarin core significantly impacts physical and chemical properties. Below is a comparative table of key analogues:

Key Observations :

- Electron-Withdrawing Groups: The sulfonyl group in the target compound likely increases lattice energy compared to analogues like CMRN7 (aminothiazole) due to stronger hydrogen-bonding interactions (e.g., C–H⋯O) .

- Thermal Stability : Compounds with rigid substituents (e.g., oxadiazole in ) exhibit higher melting points (>300°C), suggesting that the sulfonyl group may similarly enhance thermal stability.

- Solubility: The sulfonyl group’s polarity may reduce solubility in nonpolar solvents compared to trifluoromethyl or acryloyl derivatives .

Biological Activity

Overview

6-Bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a chlorobenzenesulfonyl group at the 3rd position on the chromen-2-one scaffold. These structural components contribute to its unique chemical reactivity and biological activity.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of chromen-2-one derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | Not specified |

| 6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one | A549 | 0.46 ± 0.02 |

| 5-Fluorouracil (Control) | A549 | 4.98 ± 0.41 |

In a comparative study, compounds with halogen substitutions, such as those at the C-4’ position, demonstrated enhanced cytotoxicity against A549 cells, suggesting that similar modifications may enhance the activity of this compound .

2. Antimicrobial Activity

The antimicrobial properties of chromen-2-one derivatives have been widely studied. Compounds with sulfonyl groups are often evaluated for their ability to inhibit bacterial growth. Preliminary data suggest that derivatives like this compound may exhibit significant antibacterial activity, although specific data on this compound remains limited.

3. Anti-inflammatory Effects

Chromen-2-one derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation . Although specific studies on this compound are scarce, its structural similarity to other active chromenones suggests potential efficacy in reducing inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with cellular receptors can modulate various signaling pathways.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of chromenone derivatives:

- Synthesis and Evaluation : A study synthesized various substituted chromenones and evaluated their anticancer activity against liver carcinoma cell lines (HEPG2). The results indicated promising antitumor activity for certain derivatives, suggesting that modifications to the chromenone structure can enhance biological effects .

- Flavonoid Studies : Research on flavonoid compounds has shown that halogen substitutions can significantly enhance cytotoxicity against cancer cell lines, indicating a potential pathway for developing more effective derivatives based on the chromenone structure .

Q & A

Q. Q1. What are the optimal synthetic routes for 6-bromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with sulfonamide derivatives under reflux conditions. Key variables include solvent selection (e.g., chloroform-ethanol mixtures), temperature (60–80°C), and stoichiometric ratios. For example, refluxing in chloroform-ethanol (2:1) for 2 hours yields ~75% purity, but recrystallization in ethanol-chloroform (1:2) improves purity to >95% . Purity validation via HPLC or GC is critical, as side products like unreacted bromoacetyl intermediates may persist .

Q. Q2. How can spectroscopic techniques (NMR, IR, UV-Vis) distinguish this compound from structurally similar coumarin derivatives?

Methodological Answer:

- ¹H-NMR: The 4-chlorobenzenesulfonyl group produces distinct aromatic proton signals at δ 7.6–8.2 ppm (doublets for para-substitution). The coumarin carbonyl (C=O) resonates at ~160 ppm in ¹³C-NMR, while the sulfonyl group appears at ~140 ppm .

- IR: Strong absorption bands at 1730 cm⁻¹ (C=O stretch) and 1170–1350 cm⁻¹ (asymmetric S=O stretch) confirm functional groups .

- UV-Vis: A λmax at 320–340 nm (π→π* transitions in the coumarin core) distinguishes it from non-brominated analogs .

Advanced Research Questions

Q. Q3. What crystallographic challenges arise during structural determination of this compound, and how are they resolved?

Methodological Answer: The compound’s bulky sulfonyl and bromo substituents often lead to disordered solvent molecules (e.g., chloroform) in the crystal lattice. Using SHELXL for refinement, occupancy ratios of solvent sites are adjusted (e.g., 0.639:0.361 for chloroform positions) . High-resolution data (θ > 25°) and multi-scan absorption corrections (SADABS) reduce R-factor discrepancies to <0.05 . Hydrogen-bonding networks (e.g., C–H⋯O interactions forming S(6) ring motifs) stabilize the crystal packing and must be validated via graph-set analysis .

Q. Q4. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and solubility?

Methodological Answer:

- Hydrogen bonding: Intramolecular C11–H11A⋯O2 bonds form S(6) rings, enhancing conformational rigidity. Intermolecular C19–H19A⋯O2 interactions create centrosymmetric dimers, reducing solubility in polar solvents .

- π-stacking: The coumarin core engages in offset π-π interactions (3.5–4.0 Å) with adjacent aromatic rings, influencing aggregation in nonpolar solvents . Solubility screens in DMSO:water mixtures (1:4) show precipitation at >5 mg/mL due to these interactions .

Q. Q5. What strategies are effective for resolving contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-response profiling: IC50 values for antimicrobial activity (e.g., against Mycobacterium tuberculosis) often conflict with cytotoxicity in mammalian cells. Use dual-assay systems (e.g., microdilution for microbes and MTT assays for HEK293 cells) to identify selective indices (SI >10) .

- SAR studies: Modify the sulfonyl group (e.g., replacing 4-chlorophenyl with pyridyl) to reduce off-target effects while retaining bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to bacterial enzymes like InhA .

Data Analysis and Validation

Q. Q6. How can researchers validate the purity of synthesized batches when commercial standards are unavailable?

Methodological Answer:

Q. Q7. What statistical methods are appropriate for analyzing crystallographic data reproducibility across multiple batches?

Methodological Answer:

- R-factor clustering: Compare Rint values (<0.05) and weighted R-factors (wR2 <0.15) across datasets. Use principal component analysis (PCA) to identify outlier batches with disordered solvent models .

- Torsion angle consistency: Monitor dihedral angles (e.g., 10.75° between thiazole and coumarin planes) to detect conformational deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.